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Compound of Interest

Compound Name: JZP-430

Cat. No.: B15578863 Get Quote

In-Depth Technical Guide: JZP-430
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JZP-430, a potent and selective

inhibitor of α/β-hydrolase domain containing 6 (ABHD6). This document details its chemical

properties, mechanism of action, relevant signaling pathways, and detailed experimental

protocols for its characterization.

Core Compound Information
JZP-430 is a carbamate-based small molecule designed for the irreversible inhibition of the

serine hydrolase ABHD6. Its chemical and physical properties are summarized below.

Property Value

CAS Number 1672691-74-5

Molecular Formula C₁₆H₂₆N₄O₃S

Molecular Weight 354.47 g/mol

Formal Name
4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl N-

cyclooctyl-N-methylcarbamate

Canonical SMILES
CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CC

OCC3
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Mechanism of Action and Selectivity
JZP-430 is a potent, highly selective, and irreversible inhibitor of ABHD6 with a reported IC₅₀ of

44 nM.[1] It exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH)

and lysosomal acid lipase (LAL).[1] The primary mechanism of action involves the covalent

modification of the active site serine residue within the catalytic triad of ABHD6, rendering the

enzyme inactive.

The selectivity of JZP-430 for ABHD6 over other serine hydrolases, such as FAAH and

monoacylglycerol lipase (MAGL), makes it a valuable tool for studying the specific roles of

ABHD6 in cellular signaling.

Target Enzyme IC₅₀ (nM) Selectivity vs. ABHD6

ABHD6 44 -

FAAH >10,000 ~230-fold

LAL >10,000 ~230-fold

Signaling Pathway Context: Endocannabinoid
System
ABHD6 is a key enzyme in the endocannabinoid system, primarily responsible for the

hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a full agonist of the

cannabinoid receptors CB1 and CB2. By inhibiting ABHD6, JZP-430 prevents the degradation

of 2-AG, leading to its accumulation and enhanced signaling through cannabinoid receptors.

This modulation of the endocannabinoid tone has therapeutic potential in various conditions,

including inflammatory and neurological disorders.
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Endocannabinoid signaling pathway showing the role of JZP-430.
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Preparation of HEK293 Cell Lysate for hABHD6 Activity
Assay
This protocol describes the transient transfection of HEK293 cells to express human ABHD6

and the subsequent preparation of cell lysates for use in enzymatic assays.

Materials:

HEK293 cells

Complete growth medium (e.g., DMEM with 10% FBS)

Plasmid DNA encoding human ABHD6 (hABHD6)

Transfection reagent (e.g., Lipofectamine 3000)

Phosphate-buffered saline (PBS), ice-cold

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Cell scraper

Microcentrifuge tubes

Microcentrifuge

Procedure:

Cell Culture and Transfection:

1. Culture HEK293 cells in complete growth medium to 70-80% confluency.

2. Transfect the cells with the hABHD6 plasmid DNA using a suitable transfection reagent

according to the manufacturer's instructions.

3. Incubate the cells for 48 hours post-transfection to allow for protein expression.[2]

Cell Lysis:
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1. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

2. Add an appropriate volume of ice-cold lysis buffer to the cells.

3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

4. Incubate the lysate on ice for 30 minutes.

5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

6. Carefully collect the supernatant, which contains the soluble proteome including hABHD6.

Protein Quantification:

1. Determine the total protein concentration of the lysate using a standard protein assay

(e.g., BCA assay).

2. Store the lysate in aliquots at -80°C until use.

In Vitro ABHD6 Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ value of JZP-430 for

ABHD6 using a fluorometric assay.

Materials:

HEK293 cell lysate containing hABHD6

JZP-430 stock solution (in DMSO)

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

96-well black microplate

Fluorescence plate reader

Procedure:
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Preparation of Reagents:

1. Prepare serial dilutions of JZP-430 in the assay buffer. Include a vehicle control (DMSO).

2. Dilute the HEK293 cell lysate containing hABHD6 in the assay buffer to a working

concentration.

Assay Protocol:

1. In a 96-well plate, add the diluted cell lysate to each well.

2. Add the serially diluted JZP-430 or vehicle control to the respective wells.

3. Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.[2]

4. Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

5. Immediately place the plate in a fluorescence plate reader and measure the increase in

fluorescence over time (kinetic read) at an excitation wavelength of ~360 nm and an

emission wavelength of ~465 nm.

Data Analysis:

1. Determine the rate of the enzymatic reaction from the linear portion of the fluorescence

versus time plot.

2. Calculate the percentage of inhibition for each concentration of JZP-430 relative to the

vehicle control.

3. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol describes a competitive ABPP experiment to assess the selectivity of JZP-430
against other serine hydrolases in a complex proteome (e.g., mouse brain lysate).

Materials:
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Mouse brain tissue

Lysis buffer

JZP-430

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

SDS-PAGE reagents and equipment

Fluorescence gel scanner

Procedure:

Proteome Preparation:

1. Homogenize mouse brain tissue in ice-cold lysis buffer.

2. Centrifuge to remove cellular debris and collect the supernatant.

3. Determine the protein concentration of the proteome lysate.

Inhibitor Incubation:

1. Aliquot the proteome lysate into microcentrifuge tubes.

2. Add varying concentrations of JZP-430 to the aliquots. Include a vehicle control.

3. Incubate for 30 minutes at 37°C.

Probe Labeling:

1. Add the activity-based probe (e.g., FP-Rhodamine) to each reaction.

2. Incubate for another 30 minutes at 37°C. The probe will label active serine hydrolases not

blocked by JZP-430.

SDS-PAGE and Visualization:
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1. Quench the labeling reaction by adding SDS-PAGE loading buffer.

2. Separate the proteins by SDS-PAGE.

3. Scan the gel using a fluorescence scanner to visualize the probe-labeled enzymes.

Data Analysis:

1. A decrease in the fluorescence intensity of a band corresponding to a specific serine

hydrolase indicates inhibition by JZP-430.

2. Quantify the fluorescence intensity of the bands to determine the selectivity profile of JZP-
430.
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Workflow for competitive activity-based protein profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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